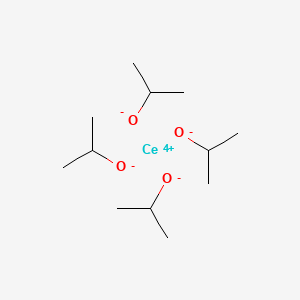
Cerium (IV) isopropoxide
Vue d'ensemble
Description
Cerium (IV) isopropoxide is a chemical compound with the molecular formula C12H28CeO4 . It is used to catalyze diastereoselective pinacol couplings and forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .
Synthesis Analysis
The reaction between cerium isopropoxide [Ce 2 (OPr i) 8 (Pr i OH) 2] and hexafluoroisopropyl alcohol (Hhfip) in THF at room temperature results in the formation of [Ce (hfip) 4 (THF) 2 (Pr i OH) x ] . More stable compounds namely [Ce (hfip) 4 (diglyme)], [Ce (hfip) 4 (bipy) 2] and [Ce (hfip) 4 (tmen)] are obtained if the alcoholysis is achieved in the presence of a Lewis base .
Molecular Structure Analysis
The cerium atom in Cerium (IV) isopropoxide is six-coordinated . The CF3 groups form nearly a crown with the cerium atom . The metallic anion [Ce (hfip) 6] 2– and the [Hpmdien] + cations are associated by a short F · · · C contact (3.15 Å) .
Chemical Reactions Analysis
Cerium (IV) isopropoxide is used to catalyze diastereoselective pinacol couplings . It forms diketonates, which hydrolyze to CeO2 particles .
Physical And Chemical Properties Analysis
Cerium (IV) isopropoxide has a molecular formula of C12H28CeO4 and an average mass of 376.464 Da . It has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds . Its polar surface area is 37 Å 2 .
Applications De Recherche Scientifique
Catalyst in Diastereoselective Pinacol Couplings
Cerium (IV) isopropoxide is used to catalyze diastereoselective pinacol couplings . This reaction is a key step in the synthesis of many complex organic compounds, making Cerium (IV) isopropoxide a valuable tool in organic chemistry.
Formation of Diketonates
This compound forms diketonates, which are organic compounds containing two keto groups . These diketonates have a wide range of applications, including use as precursors for the preparation of metal oxides and as ligands in coordination chemistry.
Production of Cerium Oxide (CeO2) Particles
Cerium (IV) isopropoxide hydrolyzes to form CeO2 particles . These particles have potential applications in various fields due to their unique properties.
Ion Conduction
The CeO2 particles formed from Cerium (IV) isopropoxide have the potential for ion conduction . This makes them useful in the development of solid electrolytes for fuel cells and other devices.
Solid Electrolyte in Fuel Cells
Cerium (IV) oxide, which can be derived from Cerium (IV) isopropoxide, is applied as a solid electrolyte in fuel cells . This application is crucial in the development of clean and efficient energy technologies.
Co-catalyst in Various Reactions
Cerium (IV) oxide can also be employed as a co-catalyst in a number of reactions . This broadens the scope of reactions where this compound can be utilized, enhancing the efficiency and selectivity of these reactions.
Antioxidant
Cerium (IV) oxide is also used as an antioxidant . This application is particularly important in the field of biology and medicine, where it can help protect cells from damage caused by reactive oxygen species.
High-Temperature Hydrocarbon Oxidation Catalyst
Cerium (IV) oxide is used as a high-temperature hydrocarbon oxidation catalyst in self-cleaning ovens . This application highlights the compound’s utility in practical, everyday technologies.
Mécanisme D'action
Target of Action
Cerium (IV) isopropoxide primarily targets oxalic acid and dicarboxylic acids . It is used to catalyze diastereoselective pinacol couplings . The compound forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .
Mode of Action
The interaction of Cerium (IV) isopropoxide with its targets involves a redox reaction, where the rate-limiting step is the redox decomposition of the intermediate complex . This interaction is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . The compound forms intermediate complexes with oxalic acid anions and sulfate background anions .
Biochemical Pathways
The biochemical pathway affected by Cerium (IV) isopropoxide involves the oxidation of oxalic acid by cerium (IV) in a sulfuric acid medium . This process includes two parallel reaction pathways, each characterized by a different cerium (IV)–oxalate intermediate complex . These complexes have similar reactivity, possibly due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .
Pharmacokinetics
The compound is known to be volatile , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of Cerium (IV) isopropoxide is the formation of CeO2 particles through the hydrolysis of diketonates . These particles have the potential for ion conduction , which could have various molecular and cellular effects.
Action Environment
The action of Cerium (IV) isopropoxide is influenced by environmental factors such as the presence of a sulfuric acid medium . The compound is also used only outdoors or in a well-ventilated area , suggesting that air circulation may influence its action, efficacy, and stability. Additionally, the compound should be kept away from heat, sparks, open flames, and hot surfaces , indicating that these factors could potentially affect its stability and efficacy.
Orientations Futures
Propriétés
IUPAC Name |
cerium(4+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBBOXRROHVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560733 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium (IV) isopropoxide | |
CAS RN |
63007-83-0 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(IV) isopropoxide isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)
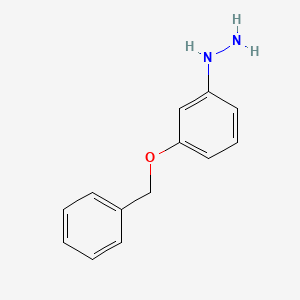
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)
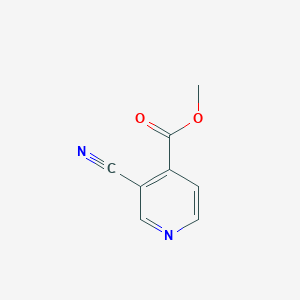
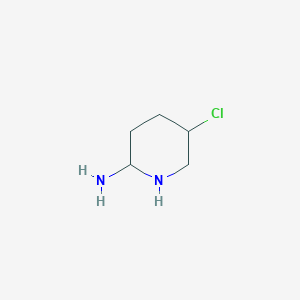

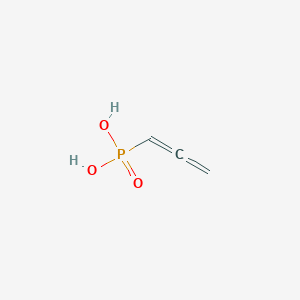
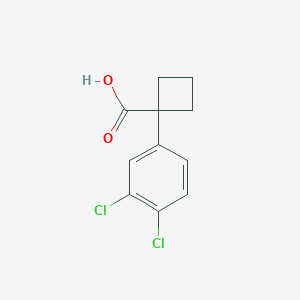
![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)
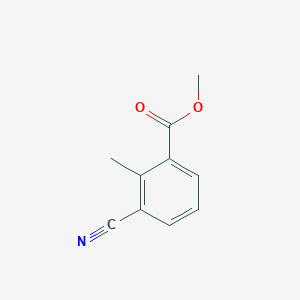
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)

![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)